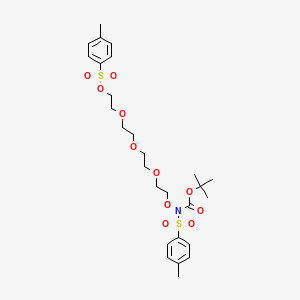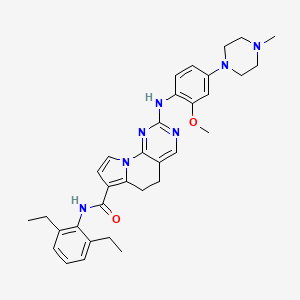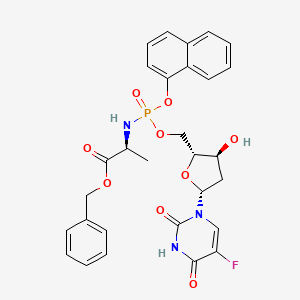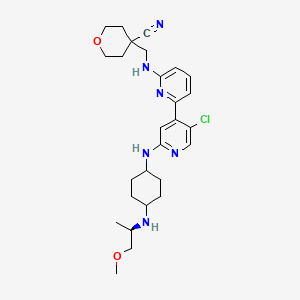
Onvansertib
Vue d'ensemble
Description
Onvansertib est un inhibiteur hautement spécifique de la kinase 1 de type polo (PLK1), une protéine kinase sérine/thréonine qui joue un rôle crucial dans la division cellulaire en régulant la mitose. This compound a montré des résultats prometteurs dans les études précliniques et cliniques pour le traitement de divers cancers, notamment le cancer colorectal, la leucémie aiguë myéloïde et le cancer de la prostate .
Applications De Recherche Scientifique
Onvansertib has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of PLK1 in cell division and its inhibition.
Biology: Employed in cell biology studies to investigate the effects of PLK1 inhibition on cell cycle progression and apoptosis.
Medicine: this compound is being investigated in clinical trials for the treatment of various cancers, including colorectal cancer, acute myeloid leukemia, and prostate cancer. .
Industry: This compound is being developed as a potential therapeutic agent for cancer treatment, with ongoing research to optimize its formulation and delivery
Mécanisme D'action
- Its ADME properties (absorption, distribution, metabolism, and excretion) influence its bioavailability and efficacy .
- In clinical trials, it has shown antileukemic activity, particularly in patients with target engagement and decreased mutant circulating tumor DNA (ctDNA) .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Orientations Futures
Onvansertib is currently being investigated in clinical trials for its efficacy in treating various types of cancer, including Acute Myeloid Leukemia (AML) and metastatic colorectal carcinoma (mCRC) . The combination of this compound with other treatments like FOLFIRI and bevacizumab is also being explored . The results of these trials will determine the future directions for the use of this compound in cancer treatment.
Analyse Biochimique
Biochemical Properties
Onvansertib interacts with PLK1, an enzyme that plays a crucial role in cell division and DNA repair . It inhibits PLK1 in a highly selective manner . The inhibition of PLK1 by this compound leads to a blockage of the cell cycle, DNA damage, and apoptosis .
Cellular Effects
This compound has shown to have significant effects on various types of cells. In ovarian cancer cell lines, the combination of this compound and olaparib caused a G2/M block of the cell cycle, DNA damage, and apoptosis . In colorectal cancer cells, this compound displayed superior activity in KRAS-mutant than wild-type isogenic cells . It also demonstrated potent antitumor activity in combination with irinotecan in vivo .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to and inhibiting PLK1 . This inhibition leads to a blockage of the cell cycle, causing DNA damage and apoptosis . It has also been shown to inhibit both homologous recombination and non-homologous end-joining repair pathways .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed over time in laboratory settings. In vitro, this compound inhibited cell proliferation at nanomolar concentrations . In vivo, it demonstrated potent antitumor activity in combination with irinotecan .
Dosage Effects in Animal Models
In animal models, the effects of this compound varied with different dosages. The combination of this compound and paclitaxel showed potent anti-tumor activity, resulting in significantly greater tumor growth inhibition and increase in survival compared to the monotherapies in all 3 PDXs .
Subcellular Localization
The subcellular localization of this compound is not explicitly documented in the literature. Given that it inhibits PLK1, an enzyme involved in cell division and DNA repair, it is likely that this compound localizes to the sites where these processes occur, such as the nucleus and the mitotic spindle .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l'Onvansertib implique plusieurs étapes, en partant de matières premières disponibles dans le commerce. Le produit final est obtenu par des processus de purification et de cristallisation .
Méthodes de production industrielle
La production industrielle de l'this compound suit une voie de synthèse similaire à la synthèse en laboratoire, mais elle est optimisée pour la production à grande échelle. Cela implique l'utilisation de réacteurs à haut débit, de chimie en flux continu et de techniques de purification avancées pour garantir un rendement élevé et une pureté élevée du produit final .
Analyse Des Réactions Chimiques
Types de réactions
Onvansertib subit diverses réactions chimiques, notamment:
Oxydation: this compound peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction: Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels de l'this compound.
Substitution: This compound peut subir des réactions de substitution pour introduire différents groupes fonctionnels.
Réactifs et conditions courants
Oxydation: Des agents oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés.
Réduction: Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure d'aluminium et de lithium sont couramment utilisés.
Substitution: Divers nucléophiles et électrophiles peuvent être utilisés dans des conditions appropriées pour réaliser des réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés hydroxylés, tandis que la réduction peut produire des composés déshydroxylés .
Applications de recherche scientifique
This compound a une large gamme d'applications de recherche scientifique, notamment:
Chimie: Utilisé comme composé outil pour étudier le rôle de la PLK1 dans la division cellulaire et son inhibition.
Biologie: Employé dans les études de biologie cellulaire pour étudier les effets de l'inhibition de la PLK1 sur la progression du cycle cellulaire et l'apoptose.
Médecine: this compound est en cours d'investigation dans des essais cliniques pour le traitement de divers cancers, notamment le cancer colorectal, la leucémie aiguë myéloïde et le cancer de la prostate. .
Industrie: This compound est en cours de développement comme un agent thérapeutique potentiel pour le traitement du cancer, avec des recherches en cours pour optimiser sa formulation et sa délivrance
Mécanisme d'action
This compound exerce ses effets en se liant sélectivement et en inhibant la PLK1. Cette inhibition perturbe la mitose, conduisant à l'arrêt du cycle cellulaire G2/M et à l'apoptose subséquente dans les cellules tumorales surexprimant la PLK1. Les cibles moléculaires et les voies impliquées comprennent la phosphorylation de la protéine tumorale contrôlée par la traduction (TCTP) et la régulation des protéines du cycle cellulaire telles que les kinases dépendantes des cyclines (CDK) et c-myc .
Comparaison Avec Des Composés Similaires
Composés similaires
Volasertib: Un autre inhibiteur de la PLK1 avec des mécanismes d'action similaires mais des propriétés pharmacocinétiques différentes.
Rigosertib: Un inhibiteur de multiples kinases qui cible la PLK1 parmi d'autres kinases.
GSK461364: Un inhibiteur sélectif de la PLK1 avec une structure chimique et des applications cliniques distinctes
Unicité de l'Onvansertib
This compound est unique en raison de sa haute spécificité pour la PLK1 et de sa biodisponibilité orale. Il a montré des effets synergiques lorsqu'il est utilisé en association avec d'autres agents chimiothérapeutiques, ce qui en fait un candidat prometteur pour la thérapie combinée dans le traitement du cancer .
Propriétés
IUPAC Name |
1-(2-hydroxyethyl)-8-[5-(4-methylpiperazin-1-yl)-2-(trifluoromethoxy)anilino]-4,5-dihydropyrazolo[4,3-h]quinazoline-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27F3N8O3/c1-33-6-8-34(9-7-33)15-3-5-18(38-24(25,26)27)17(12-15)30-23-29-13-14-2-4-16-20(22(28)37)32-35(10-11-36)21(16)19(14)31-23/h3,5,12-13,36H,2,4,6-11H2,1H3,(H2,28,37)(H,29,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHLVBNKYJGBCQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=C(C=C2)OC(F)(F)F)NC3=NC=C4CCC5=C(C4=N3)N(N=C5C(=O)N)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27F3N8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701025917 | |
| Record name | Onvansertib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701025917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
532.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1034616-18-6 | |
| Record name | Onvansertib [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1034616186 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Onvansertib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15110 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Onvansertib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701025917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ONVANSERTIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67RM91WDHQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2S,4R)-1-[(2S)-2-[3-[2-[5-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypentoxy]ethoxy]propanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B609674.png)











